ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrroles. The trifluoromethyl group in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to be valuable synthetic targets in the construction of fluorinated pharmaceuticals . They are often used in the protection of crops from pests .
Mode of Action
For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo trifluoromethylation by photoredox catalysis .
Biochemical Pathways
For example, they can participate in the synthesis of 2-trifluoromethyl benzimidazoles .
Pharmacokinetics
It’s known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Result of Action
For instance, they can inhibit cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate. It’s known that environmental factors can alter DNA methylation, which can shape responses to external stimuli by altering the activity of sequences that control gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 2-(trifluoromethyl)acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other fluorinated pyrrole derivatives, such as:
- Ethyl 2-(difluoromethyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-(pentafluoroethyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-(trifluoromethyl)-1H-pyrrole-4-carboxylate
These compounds share similar structural features but differ in the number and position of fluorine atoms. The trifluoromethyl group in this compound provides unique properties, such as increased stability and lipophilicity, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-12-6(5)8(9,10)11/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYQEDNRRXHYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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